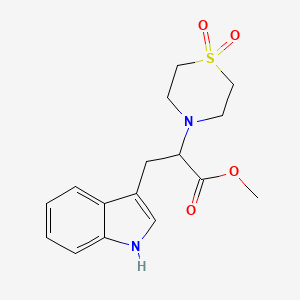

![molecular formula C19H20N2O4 B2952288 3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole CAS No. 301313-26-8](/img/structure/B2952288.png)

3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The molecule also contains a nitro group (-NO2), which is a common functional group in organic chemistry known for its reactivity. Additionally, it has methoxy groups (-OCH3), which are often seen in compounds with potential pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would have an indole backbone with various substituents. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitro group, which is electron-withdrawing, and the methoxy groups, which are electron-donating. These groups could direct and influence various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific functional groups. For example, the presence of the nitro group could make the compound more polar and potentially more soluble in water .Scientific Research Applications

Pharmacological Research

Indole derivatives are known for their diverse pharmacological activities, including antiviral , anti-inflammatory , anticancer , anti-HIV , and antioxidant properties . This compound could be investigated for potential drug development in these areas.

Antimicrobial Studies

Research has shown that indole derivatives can exhibit significant antimicrobial effects . The subject compound may serve as a basis for developing new antimicrobial agents.

Cancer Treatment

Indole derivatives have been applied in treatments targeting various cancer cells . The compound could be explored for its efficacy against specific types of cancer.

Neurological Disorders

Some indole derivatives are used to treat sexual dysfunction and have been proven opioid agonists . This suggests potential research applications in neurological disorders and pain management.

Antiulcer and Gastroprotective Effects

Indoles have shown antiulcer properties, which could make them suitable for gastroprotective medication research .

Plant Growth and Agriculture

Indole-3-acetic acid, an indole derivative, is a plant hormone involved in the regulation of plant growth . The compound could be studied for its effects on plant growth and agricultural applications.

Antitubercular Activity

Given their antitubercular activity, indole derivatives could be researched for new treatments against tuberculosis .

Antioxidant Properties

Selective indole derivatives have been highlighted as potent antioxidants . This compound may be researched for its antioxidant capacity and its potential use in preventing oxidative stress-related diseases.

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets of this compound would depend on its exact structure and functional groups.

Mode of Action

The mode of action would involve the compound interacting with its targets, potentially causing changes in the function of those targets. For example, it might inhibit or activate the target, leading to downstream effects .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected by this compound would depend on its specific targets.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if it targets a receptor involved in cell growth, it might have anticancer effects .

Safety and Hazards

properties

IUPAC Name |

3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-12-19(15-6-4-5-7-17(15)20-12)16(11-21(22)23)14-9-8-13(24-2)10-18(14)25-3/h4-10,16,20H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTMEICIHHKZKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952209.png)

![5-oxo-5-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid](/img/structure/B2952211.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2952214.png)

![1-(3-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2952215.png)

![1-[(2-Fluorophenyl)methyl]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2952220.png)

![N-[2-(5,5-Dimethyl-2-oxopyrrolidin-3-yl)ethyl]prop-2-enamide](/img/structure/B2952222.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate](/img/structure/B2952223.png)

![N-butyl-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2952224.png)

![N-(4-fluorobenzyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2952225.png)

![1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2952226.png)

![N-(2-chlorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2952227.png)